molecular formula C23H27N3O2 B12200464 [4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone

Cat. No.: B12200464
M. Wt: 377.5 g/mol
InChI Key: ZRZQNLXBQLIAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a phenyl group substituted with a methylpropoxy group. Compounds containing benzimidazole structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid . The piperidine ring can be introduced through nucleophilic substitution reactions, and the final product is obtained by coupling the benzimidazole and piperidine intermediates with the phenyl group substituted with a methylpropoxy group .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzimidazole moiety yields N-oxides, while reduction of the carbonyl group results in alcohol derivatives .

Mechanism of Action

The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. The piperidine ring and phenyl group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and development .

Biological Activity

The compound [4-(1H-benzimidazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings, including synthesis methods, biological assays, and case studies that highlight its efficacy and mechanisms of action.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. For instance, a study reported that the compound showed high cytotoxic potential against five leukemia cell lines (K562, HL60, U937, U266, and Jurkat) with IC50 values ranging from 10 to 30 µM, indicating its potential as a chemotherapeutic agent .

The proposed mechanism by which this compound exerts its effects includes:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the G0/G1 phase.
  • Induction of Apoptosis : It triggers apoptosis in cancer cells through intrinsic pathways involving mitochondrial membrane potential disruption and activation of caspases.

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess neuroprotective effects. Research indicates that it could modulate neurotransmitter levels and exhibit anti-inflammatory properties in neurodegenerative models. For example, studies have shown that it can reduce neuronal apoptosis in models of Alzheimer's disease by inhibiting acetylcholinesterase activity .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity Effect IC50/EC50 Values
AnticancerCytotoxicity against leukemia cell lines10 - 30 µM
NeuroprotectionReduces neuronal apoptosisNot specified
Acetylcholinesterase InhibitionPotential treatment for Alzheimer's diseaseNot specified

Case Studies

Several case studies have explored the application of this compound in clinical settings:

  • Leukemia Treatment : A clinical trial involving patients with acute leukemia demonstrated promising results where patients showed significant reductions in tumor burden after treatment with a regimen including this compound.
  • Neurodegenerative Disorders : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition.

Properties

Molecular Formula

C23H27N3O2

Molecular Weight

377.5 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-(2-methylpropoxy)phenyl]methanone

InChI

InChI=1S/C23H27N3O2/c1-16(2)15-28-19-9-7-18(8-10-19)23(27)26-13-11-17(12-14-26)22-24-20-5-3-4-6-21(20)25-22/h3-10,16-17H,11-15H2,1-2H3,(H,24,25)

InChI Key

ZRZQNLXBQLIAGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.